molecular formula C17H13ClN2O B3026986 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1203024-76-3

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B3026986
CAS No.: 1203024-76-3
M. Wt: 296.7 g/mol
InChI Key: JYAXUDJDKPEAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C₁₇H₁₄Cl₂N₂O. It is known for its unique structure, which includes a quinoline core substituted with ethyl and pyridinyl groups, and a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the carbonyl chloride group under specific reaction conditions, such as the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency and safety. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (amines, alcohols), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (sodium borohydride, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include a variety of functionalized quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes and receptors, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
  • 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
  • 6-Ethyl-2-pyridin-5-ylquinoline-4-carbonyl chloride hydrochloride

Uniqueness

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes .

Properties

IUPAC Name

6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAXUDJDKPEAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.